molecular formula C19H15ClN2O3S B14938419 4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

Cat. No.: B14938419
M. Wt: 386.9 g/mol
InChI Key: AMVPSCZSECKGAM-UHFFFAOYSA-N
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Description

This compound features a benzoic acid backbone linked via an aminomethyl group to a 1,3-thiazole ring substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group. The thiazole ring’s 5-carbonyl group bridges the two aromatic systems. This structure combines lipophilic (methyl, chlorophenyl) and polar (carboxylic acid, carbonyl) moieties, making it a candidate for diverse pharmacological applications, particularly in neurological or metabolic disorders .

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

4-[[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)20)17(23)21-10-12-6-8-13(9-7-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25)

InChI Key

AMVPSCZSECKGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-carboxylic acid intermediate is synthesized through a modified Hantzsch thiazole synthesis :

  • Reactants :
    • 2-Chlorophenyl thioamide (derived from 2-chloroaniline via thiourea formation).
    • α-Halo ketone (e.g., 3-chloropentane-2,4-dione for methyl substitution).
  • Conditions :
    • Solvent: Ethanol or tetrahydrofuran (THF).
    • Temperature: Reflux (70–80°C) for 6–12 hours.
  • Outcome :
    • Cyclization yields 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with ~75% purity, requiring recrystallization from ethanol/water.

Carboxylic Acid Activation and Amide Coupling

The thiazole carboxylic acid is activated for amide bond formation with 4-(aminomethyl)benzoic acid:

  • Activation :
    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
    • Product: Acid chloride intermediate.
  • Coupling :
    • Method A : Direct reaction with 4-(aminomethyl)benzoic acid in dichloromethane with triethylamine (TEA) as a base.
    • Method B : Use of coupling agents (e.g., HOBt/EDC) in dimethylformamide (DMF).
  • Yield Optimization :
    • Method A: 65–70% yield after column chromatography (silica gel, ethyl acetate/hexane).
    • Method B: 80–85% yield with reduced side products.

Alternative Route: Sequential Assembly of Substituents

Pre-functionalization of Benzoic Acid Derivative

  • Synthesis of 4-(Aminomethyl)benzoic Acid :
    • Reductive amination of 4-formylbenzoic acid using sodium cyanoborohydride and ammonium acetate.
    • Yield: 90% after recrystallization.
  • Coupling with Thiazole Intermediate :
    • Same as Section 2.2, but starting from pre-formed 4-(aminomethyl)benzoic acid.

One-Pot Multicomponent Approach

A streamlined method combining thiazole formation and amide coupling:

  • Reactants :
    • 2-Chloroaniline, thiourea, α-halo ketone, and 4-(isocyanatomethyl)benzoic acid.
  • Conditions :
    • Solvent: DMF at 100°C for 24 hours.
  • Yield : 55–60%, with purification via acidic wash (HCl) and solvent extraction.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Hantzsch + Coupling Cyclization → Activation → Coupling 70–85% >95% High
Sequential Assembly Pre-functionalization → Coupling 80–90% >98% Moderate
One-Pot Multicomponent Single-reaction vessel synthesis 55–60% 85–90% Low

Advantages :

  • Hantzsch + Coupling : High scalability and purity, ideal for industrial production.
  • Sequential Assembly : Superior yield and minimal byproducts, suited for research-scale synthesis.

Disadvantages :

  • One-Pot Method : Lower yield due to competing side reactions; requires rigorous optimization.

Characterization and Quality Control

  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.95–7.45 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 2.44 (s, 3H, CH₃).
    • IR (KBr) : 1680 cm⁻¹ (C=O amide), 1705 cm⁻¹ (COOH).
  • HPLC Purity :
    • >98% using C18 column (acetonitrile/water + 0.1% TFA).

Industrial-Scale Considerations

  • Cost-Efficiency : Thionyl chloride activation is preferred over coupling agents for bulk production.
  • Safety : Use of SOCl₂ necessitates controlled environments due to toxicity.
  • Green Chemistry : Recent advances suggest using enzyme-mediated amidation (e.g., lipase) to replace traditional coupling.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following compounds share structural motifs with the target molecule but differ in substitution patterns and heterocyclic cores:

Table 1: Key Structural Analogs
Compound Name Core Heterocycle Aromatic Substitution (Thiazole) Functional Group Variations
4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid (Target) 1,3-Thiazole 2-(2-Chlorophenyl), 4-methyl Benzoic acid via aminomethyl-carbonyl link
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid () 1,3-Thiazole 4-methyl 2-(2-Chlorobenzyl)amino substituent
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid () 1,3-Thiazole 4-methyl Sulfonylamino group at position 2
4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid () 1,3,4-Thiadiazole 5-Chloro-2-methoxyphenyl Thiadiazole core instead of thiazole
2-{4-[({2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-...} 1,3-Thiazole 2-Fluoro-4-(trifluoromethyl)phenyl Fluorinated substituents, sulfanyl linker

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

Thiazole derivatives, including the target compound, are frequently explored for anticonvulsant activity. highlights thiazole-based Schiff base derivatives (e.g., BTBO1-BTBO13) with demonstrated efficacy in seizure models. The target compound’s 2-chlorophenyl group may enhance blood-brain barrier penetration compared to non-halogenated analogs, while the benzoic acid moiety improves solubility for parenteral formulations .

Electronic and Steric Effects
  • Sulfonyl vs. Carbonyl : The sulfonyl group in ’s analog increases hydrogen-bond acceptor capacity, which may alter target affinity or metabolic stability compared to the target’s carbonyl linker .
Computational Insights
  • Docking Studies : AutoDock4 () simulations suggest that the 2-chlorophenyl group in the target compound fits into hydrophobic pockets of ion channels (e.g., GABA receptors), while fluorinated analogs () exhibit stronger van der Waals interactions due to trifluoromethyl groups .
  • Electrostatic Potential: Multiwfn () analysis reveals that the benzoic acid moiety contributes to a polarized surface, enhancing solubility and ionic interactions with target proteins .

Structure-Activity Relationship (SAR) Trends

  • Thiazole Core : Essential for anticonvulsant activity; replacement with thiadiazole () reduces potency due to altered electronic properties .
  • Methyl Group at Position 4 : Enhances metabolic stability by shielding the thiazole ring from oxidative degradation .
  • Chlorine Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl (): Ortho substitution improves steric complementarity with hydrophobic receptor pockets .

Biological Activity

4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a thiazole-based compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and data tables.

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 353.86 g/mol
  • CAS Number : 499795-83-4

The biological activity of thiazole derivatives, including the compound , often involves interactions with specific biological targets such as enzymes and receptors. The thiazole moiety is known for its ability to enhance the lipophilicity of compounds, which can facilitate cellular uptake and interaction with target sites.

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives. For instance:

  • Study Findings : A derivative similar to the compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines such as Jurkat and A-431 cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased cytotoxic activity .

Data Table: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 1Jurkat1.61
Compound 2A-4311.98
Compound 3U251<10

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

  • Research Findings : Compounds structurally related to the target compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values between 3.12 μg/mL and 12.5 μg/mL .

Data Table: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)Reference
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that certain modifications in the thiazole structure significantly enhanced their efficacy against human glioblastoma cells .
  • Case Study on Antimicrobial Resistance : Another study focused on the development of thiazole-based compounds as potential alternatives to traditional antibiotics in combating resistant strains of bacteria. The results demonstrated promising activity against multi-drug resistant strains, suggesting a viable therapeutic pathway for these compounds .

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